molecular formula C11H14ClN B13038799 (S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13038799
M. Wt: 195.69 g/mol
InChI Key: CKSATNLNXRZQHJ-NSHDSACASA-N
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Description

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and a methyl group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: Introduction of the methyl group at the 5th position using methylating agents like methyl iodide in the presence of a base.

    Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene ring using hydrogenation catalysts such as palladium on carbon.

    Amination: Introduction of the amine group at the 1st position using amination reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Azides, nitriles.

Scientific Research Applications

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with similar properties but different biological activity.

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, resulting in different reactivity and applications.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom, affecting its chemical behavior and uses.

Uniqueness

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral recognition studies.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1S)-6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

CKSATNLNXRZQHJ-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@@H]2N)Cl

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)Cl

Origin of Product

United States

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